molecular formula C10H9N3O B13123025 N-(Cinnolin-3-yl)acetamide

N-(Cinnolin-3-yl)acetamide

Cat. No.: B13123025
M. Wt: 187.20 g/mol
InChI Key: SZZBUUKEZLGWNY-UHFFFAOYSA-N
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Description

N-(Cinnolin-3-yl)acetamide is an acetamide derivative featuring a cinnoline heterocyclic ring system. Cinnoline consists of a bicyclic structure with two adjacent nitrogen atoms, distinguishing it from related heterocycles like quinoline (one nitrogen) or benzisoxazole (oxygen and nitrogen). The acetamide group (-NHCOCH₃) is attached to the 3-position of the cinnoline ring. Cinnoline derivatives are less studied than quinoline or pyridine-based compounds, but their electron-deficient aromatic system may confer unique reactivity, solubility, and biological activity .

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

N-cinnolin-3-ylacetamide

InChI

InChI=1S/C10H9N3O/c1-7(14)11-10-6-8-4-2-3-5-9(8)12-13-10/h2-6H,1H3,(H,11,13,14)

InChI Key

SZZBUUKEZLGWNY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=CC=CC=C2N=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-(Cinnolin-3-yl)acetamide typically involves the reaction of cinnoline derivatives with acetic anhydride or acetyl chloride under controlled conditions. One common method is the direct acetylation of cinnoline using acetic anhydride in the presence of a catalyst such as acetic acid . This reaction is usually carried out at elevated temperatures ranging from 80°C to 120°C to ensure high yields .

Industrial Production Methods: Industrial production of this compound may involve large-scale acetylation processes using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of solvents like ethyl acetate or butyl acetate as acyl sources can also be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: N-(Cinnolin-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(Cinnolin-3-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Cinnolin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways . The exact pathways and molecular targets can vary depending on the specific biological context and the derivatives used .

Comparison with Similar Compounds

Heterocyclic Core Modifications

The heterocyclic ring significantly influences physicochemical and biological properties:

  • N-(Quinolin-3-yl)acetamide (C₁₁H₁₀N₂O): The quinoline core, with a single nitrogen atom, imparts moderate polarity. Its molecular weight (198.22 g/mol) and planar structure facilitate π-π stacking interactions, common in drug design. No specific bioactivity is noted in the evidence, but quinoline derivatives are widely explored for antimicrobial and anticancer applications .
  • N-(Pyridin-3-yl)acetamide (C₇H₈N₂O): The pyridine ring increases polarity due to its lone nitrogen, enhancing solubility in polar solvents.
  • N-(Cinnolin-3-yl)acetamide (Hypothetical): The two adjacent nitrogens in cinnoline likely increase electron deficiency, enhancing hydrogen bonding capacity and metabolic stability compared to quinoline. This could improve binding to enzymes or receptors but may reduce solubility in nonpolar environments.

Substituent Effects

Substituents on the aromatic ring modulate electronic and steric properties:

  • N-(3-Nitrophenyl)acetamide (C₈H₈N₂O₃): The nitro group (-NO₂) is strongly electron-withdrawing, polarizing the acetamide group and altering reactivity. This compound exhibits temperature-dependent physical properties, suggesting sensitivity to environmental conditions .
  • Spectral data for this compound match literature, indicating stable synthesis protocols .
  • N-(3-Methylbutyl)acetamide (C₇H₁₅NO): An aliphatic chain confers lipophilicity, making it volatile and bioactive in ecological contexts (e.g., insect attractants) and wine aroma markers .

Data Table: Key Acetamide Derivatives

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
N-(Quinolin-3-yl)acetamide Quinoline ring C₁₁H₁₀N₂O 198.22 Planar structure, π-π interactions
N-(3-Nitrophenyl)acetamide Nitrophenyl group C₈H₈N₂O₃ 196.16 Electron-withdrawing substituent
N-(4-Iodophenyl)acetamide Iodophenyl group C₈H₈INO 261.06 Steric hindrance, spectral stability
N-(3-Methylbutyl)acetamide Aliphatic chain C₇H₁₅NO 129.20 Lipophilic, insect attractant
N-(Pyridin-3-yl)acetamide Pyridine ring C₇H₈N₂O 136.15 High polarity, simple structure

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